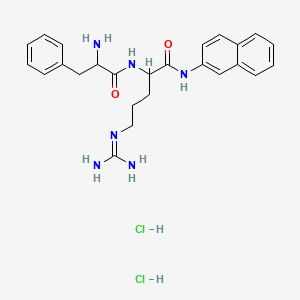
6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide” is a complex organic molecule featuring multiple deuterium substitutions. These compounds are derivatives of fluorene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of chlorine and deuterium atoms, which can significantly alter their chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, starting with the preparation of the fluorene backbone. Deuterium atoms are introduced through specific reactions such as deuterium exchange or the use of deuterated reagents. The chlorination and carboxamide formation are achieved through standard organic synthesis techniques, including halogenation and amidation reactions.
Industrial Production Methods
Industrial production of these compounds would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, the presence of deuterium can influence the rate of metabolic reactions, leading to altered biological activity. The chlorine atom can also participate in various chemical interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound without deuterium or chlorine substitutions.
Chlorofluorene: Fluorene with chlorine substitutions but no deuterium.
Deuterofluorene: Fluorene with deuterium substitutions but no chlorine.
Uniqueness
The unique combination of chlorine and deuterium atoms in these compounds distinguishes them from other fluorene derivatives. This combination can lead to unique chemical properties and reactivity, making them valuable for specific applications in research and industry.
Properties
CAS No. |
9002-70-4 |
|---|---|
Molecular Formula |
C59H63Cl3N4O4 |
Molecular Weight |
998.5 g/mol |
IUPAC Name |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/2C15H16ClNO.C15H17NO.C14H14ClNO/c1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17;15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17);4-5,7,11H,1-3,6H2,(H2,16,17) |
InChI Key |
YVEVUWZPGPAZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)


![N-[1-(4-Formylphenyl)ethyl]methanesulfonamide](/img/structure/B13396163.png)

![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)


